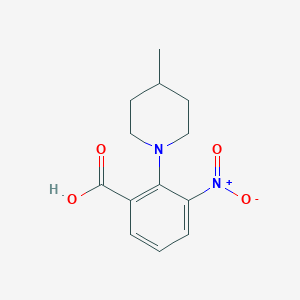

![molecular formula C11H10N2 B3022277 2'-Methyl-[2,4']bipyridinyl CAS No. 102880-65-9](/img/structure/B3022277.png)

2'-Methyl-[2,4']bipyridinyl

Vue d'ensemble

Description

2'-Methyl-[2,4']bipyridinyl and its derivatives are a class of compounds that have garnered significant interest due to their potential applications in various fields such as supramolecular chemistry, as ligands for transition-metal ions, and in materials science. These compounds are characterized by the presence of a methyl group attached to the bipyridine moiety, which can influence their physical, chemical, and electronic properties .

Synthesis Analysis

The synthesis of 2'-Methyl-[2,4']bipyridinyl derivatives can be achieved through various methods. One approach involves Stille-type cross-coupling procedures, which have been utilized to prepare a variety of functionalized 2,2'-bipyridines and terpyridines. These procedures allow for the introduction of different substituents, enabling the creation of multifunctionalized compounds . Another method described involves the reaction of α-oxoketene dithioacetals with the enolate of a suitable carbonyl compound, offering a modular design principle for the synthesis of methyl-substituted bipyridinyls .

Molecular Structure Analysis

The molecular and crystal structures of these compounds can vary significantly depending on the position and number of substituents. For instance, the crystal and molecular structures of dimethyl-2,2'-bipyridyl complexes with chloranilic acid have been determined, revealing hydrogen-bonded chains with N(+)-H···O(-) and O-H···N bridges. The structures are influenced by the position of the methyl groups, as seen in the comparison of 4,4'-, 5,5'-, and 6,6'-dimethyl derivatives .

Chemical Reactions Analysis

The reactivity of 2'-Methyl-[2,4']bipyridinyl compounds can be explored through their ability to form complexes with various metal ions. For example, the quaternized 2,4'-bipyridinium cation has been shown to react with platinum and palladium compounds to yield zwitterionic and cyclometallated products. These reactions demonstrate the versatility of these compounds in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-Methyl-[2,4']bipyridinyl derivatives are influenced by their molecular structure. For example, the phase transitions and vibrational properties of dimethyl-2,2'-bipyridyl complexes have been studied, revealing features such as continuous phase transitions and methyl group tunneling, which are affected by crystal packing and charge transfer interactions . Additionally, the synthesis of 2,2'-bipyridinyl-4,4'-diol and its characterization through NMR, melting point measurement, and FT-IR provide insights into the compound's stability and functional groups .

Mécanisme D'action

Target of Action

It is known that bipyridines, including 2,2’-bipyridine, are commonly used ligands in coordination chemistry . They form complexes with most transition metal ions , which are of broad academic interest .

Mode of Action

The mode of action of 2’-Methyl-[2,4’]bipyridinyl is likely related to its ability to form complexes with transition metal ions . The formation of these complexes can result in distinctive optical properties, and some are of interest for analysis .

Biochemical Pathways

The coordination compounds incorporating bipyridines have played crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions, the bonding, photochemistry, photophysics, and electrochemistry of metal complexes .

Result of Action

The complexes formed by bipyridines with transition metal ions have been used in studies of electron and energy transfer, supramolecular and materials chemistry, and catalysis .

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-4-pyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-8-10(5-7-12-9)11-4-2-3-6-13-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHQXROEIKWCHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate](/img/structure/B3022196.png)

![1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3022200.png)

![2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022203.png)

![Methyl 2-[(cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3022209.png)

![methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3022210.png)

![Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate](/img/structure/B3022212.png)

![1-[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B3022213.png)

![Methyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B3022214.png)

![{[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B3022217.png)